molecular formula C25H24N4O2 B4644430 4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide

4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide

Cat. No.: B4644430
M. Wt: 412.5 g/mol
InChI Key: BKTCPDRQTMVDQC-UHFFFAOYSA-N
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Description

4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide is a complex organic compound with a unique structure that combines a phthalazine ring, a dimethylphenyl group, and a hydroxyethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide typically involves multiple steps, starting with the preparation of the phthalazine core This can be achieved through the condensation of hydrazine with phthalic anhydride, followed by functionalization with the dimethylphenyl group through a nucleophilic aromatic substitution reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution steps, as well as the development of more efficient catalysts for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: SnCl2 in hydrochloric acid, H2 with a palladium catalyst.

    Substitution: HNO3 for nitration, Br2 in the presence of a Lewis acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phthalazine ring and the dimethylphenyl group can participate in π-π stacking interactions, while the hydroxyethylbenzamide moiety can form hydrogen bonds with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide: Similar structure but with diethyl groups instead of hydroxyethyl.

    4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-methoxyethyl)benzamide: Similar structure but with a methoxyethyl group instead of hydroxyethyl.

Uniqueness

4-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)benzamide is unique due to the presence of the hydroxyethyl group, which can participate in additional hydrogen bonding interactions compared to its analogs. This can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(2,4-dimethylanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-7-12-22(17(2)15-16)27-24-21-6-4-3-5-20(21)23(28-29-24)18-8-10-19(11-9-18)25(31)26-13-14-30/h3-12,15,30H,13-14H2,1-2H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTCPDRQTMVDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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